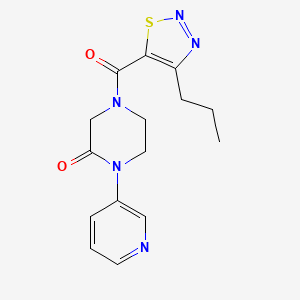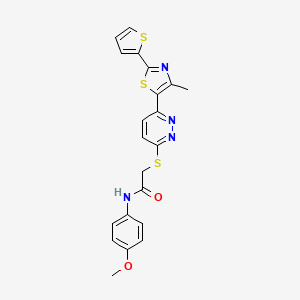
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C15H17N5O2S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Design
The compound 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, due to its complex structure, is likely involved in research focusing on chemical synthesis and molecular design. Such compounds are often synthesized for their potential activity in various biological systems or for their unique chemical properties. The synthesis of similar compounds involves intricate chemical reactions, highlighting the compound's significance in exploring new chemical entities and understanding molecular interactions.
Antimicrobial and Antitumor Applications
Compounds with thiadiazole and piperazine moieties have been synthesized for their potential antimicrobial and antitumor activities. For example, thiadiazole derivatives have been evaluated for antimicrobial activity against various bacteria and fungi, showing promising results in inhibiting microbial growth (Patel et al., 2012; Patel et al., 2012). Furthermore, novel thiadiazole compounds have demonstrated significant antitumor activities, suggesting their potential use in cancer therapy (El-Masry et al., 2022).
Antileishmanial and Antituberculosis Activity
Research has also been conducted on thiadiazole derivatives for their antileishmanial activity, with some compounds showing efficacy against Leishmania major, indicating potential applications in treating leishmaniasis (Tahghighi et al., 2011). Additionally, thiazole-aminopiperidine hybrids have been investigated as novel inhibitors of Mycobacterium tuberculosis GyrB, showing activity against tuberculosis (Jeankumar et al., 2013).
Surface Active Agents and Biological Activities
Derivatives of thiadiazole have been synthesized with potential applications as nonionic surfactants, exhibiting various surface properties and biodegradability, which could be useful in industrial and environmental applications (Abdelmajeid et al., 2017). These compounds' antimicrobial activities were evaluated, showing effectiveness against several bacterial strains, indicating their potential use in developing new antimicrobial agents.
Propriétés
IUPAC Name |
4-(4-propylthiadiazole-5-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-2-4-12-14(23-18-17-12)15(22)19-7-8-20(13(21)10-19)11-5-3-6-16-9-11/h3,5-6,9H,2,4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQINGYIQUFPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2806163.png)
![2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2806164.png)



![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2806172.png)
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2806174.png)


![methyl 3-(4-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2806177.png)
![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2806180.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2806182.png)


